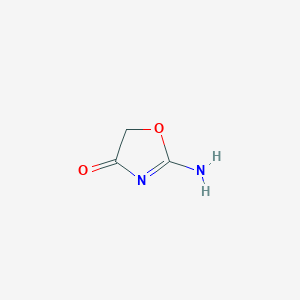
2-Aminooxazol-4(5H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminooxazol-4(5H)-one is a heterocyclic compound with the molecular formula C3H4N2O2 . It has a molecular weight of 100.08 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of 2-Aminooxazol-4(5H)-one and its derivatives has been a topic of interest in medicinal chemistry . Various synthetic pathways have been reported, including the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid .Molecular Structure Analysis
The molecular structure of 2-Aminooxazol-4(5H)-one consists of a five-membered ring with two nitrogen atoms and two oxygen atoms . The InChI code for the compound is 1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1,6H, (H2,4,5) .Chemical Reactions Analysis
The chemical reactions involving 2-Aminooxazol-4(5H)-one are diverse and have been studied extensively . For instance, palladium-catalyzed methods for the enantioselective α-arylation of amino acid- and glycolic acid-derived heterocycles, azlactones and 5H-oxazol-4-ones, using aryl bromides, have been reported .Physical and Chemical Properties Analysis
2-Aminooxazol-4(5H)-one is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Anwendungen
2-Aminooxazole, einschließlich 2-Aminooxazol-4(5H)-on, sind bekannt für ihre antibakteriellen und antimykotischen Eigenschaften. Sie dienen als Ausgangsmaterialien für die Synthese verschiedener heterocyclischer Analoga, die therapeutische Wirkungen gegen bakterielle und Pilzinfektionen zeigen .
Anti-HIV-Aktivität
Diese Verbindungen wurden auch bei der Entwicklung von Behandlungen für HIV eingesetzt, da sie das Potenzial haben, Schlüsselenzyme im Lebenszyklus des Virus zu hemmen .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von 2-Aminooxazolen machen sie wertvoll in der Forschung, die darauf abzielt, oxidativen Stress-bedingte Krankheiten zu bekämpfen .
Antitumor- und Antikrebsforschung
Es besteht ein großes Interesse an 2-Aminooxazolen wegen ihrer Antitumoreigenschaften, wobei die Forschung ihren Einsatz als Chemotherapeutika untersucht .
Anthelmintische Anwendungen
In der Veterinärmedizin werden diese Verbindungen auf ihre Wirksamkeit bei der Behandlung von parasitären Wurmbefall untersucht .
Entzündungshemmende und Analgetische Wirkungen
Die entzündungshemmenden und analgetischen Wirkungen von 2-Aminooxazolen werden für potenzielle Anwendungen in der Schmerzbehandlung und Entzündungsbekämpfung untersucht .
Hemmung von β-Sekretase (BACE-1)
Als potenzielle Inhibitoren von β-Sekretase (BACE-1), einem Enzym, das an der Alzheimer-Krankheit beteiligt ist, werden 2-Aminooxazole wie this compound auf ihr therapeutisches Potenzial bei neurodegenerativen Erkrankungen untersucht .
Verschiedene Pharmakologische Anwendungen
Eine breite Palette pharmakologischer Anwendungen wie antivirale, antimikrobielle, herbizide, H2-Antagonisten, Antikonvulsiva, Elastase-Inhibitoren und Antituberkulosemittel sind mit Benzoxazolen und ihren Analoga verbunden, was auf ein breites Spektrum an Forschungsanwendungen für this compound hindeutet .
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Zukünftige Richtungen
While specific future directions for 2-Aminooxazol-4(5H)-one are not mentioned in the retrieved documents, the compound’s potential in medicinal chemistry is evident . Its diverse biological activities and the ongoing research into its synthesis and derivatives suggest that it will continue to be a subject of interest in the field .
Wirkmechanismus
Target of Action
The primary target of 2-Aminooxazol-4(5H)-one is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a major component of bacterial cell walls .
Mode of Action
2-Aminooxazol-4(5H)-one interacts with its target enzyme through protein-ligand interactions . The compound binds to the active site of the enzyme, thereby inhibiting its function
Biochemical Pathways
The inhibition of UDP-N-acetylmuramate/L-alanine ligase by 2-Aminooxazol-4(5H)-one affects the peptidoglycan biosynthesis pathway . This disruption can lead to the weakening of bacterial cell walls, potentially leading to cell lysis and death .
Result of Action
The action of 2-Aminooxazol-4(5H)-one leads to significant antibacterial and antifungal potential . The compound has shown inhibitory effects against various bacterial strains, including Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . It also exhibits antifungal activity against Candida glabrata and Candida albicans .
Eigenschaften
IUPAC Name |
2-amino-1,3-oxazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O2/c4-3-5-2(6)1-7-3/h1H2,(H2,4,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUPQEKUVSNRCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(O1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331341 |
Source


|
| Record name | 2-Aminooxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17816-85-2 |
Source


|
| Record name | 2-Aminooxazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Chloro(4-fluorophenyl)phenylmethyl]-2-fluorobenzene](/img/structure/B170841.png)


![N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide](/img/structure/B170858.png)


![2-[phenyl(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B170872.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-6-carboxylate](/img/structure/B170874.png)




